

Spectroscopic Analysis of 2-Chloroacrylonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroacrylonitrile

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This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of **2-Chloroacrylonitrile** (CAS No. 920-37-6), a reactive organic monomer. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with comprehensive experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **2-Chloroacrylonitrile**, facilitating its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Data for **2-Chloroacrylonitrile**

Parameter	Value
Solvent	CDCl ₃
Frequency	89.56 MHz
Chemical Shift (δ)	6.242 ppm (1H, d)
	6.150 ppm (1H, d)
Coupling Constant (J)	J = 2.5 Hz

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ¹³C NMR Data for **2-Chloroacrylonitrile**

Carbon Atom	Predicted Chemical Shift (δ) Range	Rationale
C1 (-C≡N)	110 - 120 ppm	Typical range for a nitrile carbon.
C2 (-C(Cl)=)	120 - 140 ppm	Alkene carbon deshielded by the electronegative chlorine atom.
C3 (=CH ₂)	125 - 145 ppm	Alkene carbon, appearing as a methylene group in the vinyl system.

Note: Specific experimental ¹³C NMR data for **2-Chloroacrylonitrile** is not readily available in publicly indexed databases. The values presented are estimates based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Principal IR Absorption Bands for **2-Chloroacrylonitrile**

Wavenumber (cm ⁻¹) Range	Vibration Mode	Functional Group
~ 3100 - 3000	C-H Stretch	Alkene (=C-H)
~ 2260 - 2210	C≡N Stretch	Nitrile
~ 1680 - 1640	C=C Stretch	Alkene
~ 850 - 550	C-Cl Stretch	Halogenated Alkene

Note: These are characteristic absorption ranges for the functional groups present in **2-Chloroacrylonitrile**. The exact peak positions may vary based on the sampling method (e.g., neat liquid film, solution).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (EI-MS) for **2-Chloroacrylonitrile**

m/z Value	Relative Intensity	Assignment
89	30.0%	[M+2] ⁺ (³⁷ Cl isotope)
87	91.7%	[M] ⁺ (³⁵ Cl isotope)
60	11.0%	[M - HCN] ⁺
52	100.0% (Base Peak)	[M - Cl] ⁺
51	29.8%	[C ₄ H ₃] ⁺

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-25 mg of **2-Chloroacrylonitrile**. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) within a clean, dry vial.
- Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.
- Capping and Cleaning: Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.
- Data Acquisition: Insert the sample into the NMR spectrometer. The standard procedure involves:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized (shimmed) to maximize resolution and achieve sharp, symmetrical peaks.
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).
 - Acquisition: A standard one-pulse experiment is typically run for ^1H NMR. For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

IR Spectrum Acquisition (Neat Liquid Film)

- Sample Application: Place a single drop of neat (undiluted) **2-Chloroacrylonitrile** onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).
- Film Formation: Place a second salt plate directly on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

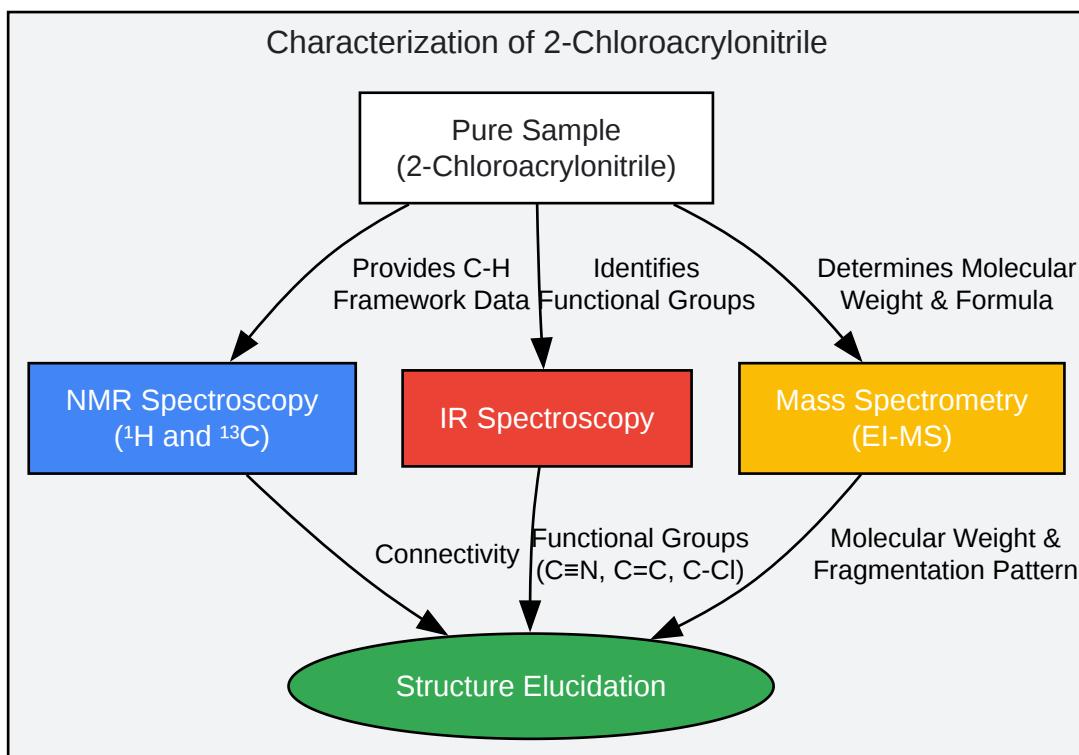
- Mounting: Secure the salt plate "sandwich" in the spectrometer's sample holder.
- Background Collection: Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Analysis: Acquire the infrared spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.
- Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a dry, volatile solvent like acetone or isopropanol, then return them to a desiccator for storage.

Mass Spectrum Acquisition (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Chloroacrylonitrile** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (typically 1 μ L) of the solution into the Gas Chromatograph (GC) inlet, which is heated to ensure rapid vaporization.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.
- Ionization: As **2-Chloroacrylonitrile** elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion ($[M]^+$).
- Fragmentation: The high energy of the ionization process causes the molecular ion to become energetically unstable, leading it to break apart into smaller, characteristic fragment ions.
- Mass Analysis and Detection: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Characterization Workflow

The logical flow for characterizing a chemical entity like **2-Chloroacrylonitrile** using multiple spectroscopic techniques is essential for unambiguous structure elucidation. The following diagram illustrates this workflow.



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Caption: Workflow for the spectroscopic characterization of **2-Chloroacrylonitrile**.

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References

- 1. CAS RN 920-37-6 | Fisher Scientific [fishersci.com]
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